(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-3-methyl-butyramide (S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472016
InChI: InChI=1S/C14H21IN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1
SMILES: CCN(CC1=CC=CC=C1I)C(=O)C(C(C)C)N
Molecular Formula: C14H21IN2O
Molecular Weight: 360.23 g/mol

(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13472016

Molecular Formula: C14H21IN2O

Molecular Weight: 360.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-3-methyl-butyramide -

Specification

Molecular Formula C14H21IN2O
Molecular Weight 360.23 g/mol
IUPAC Name (2S)-2-amino-N-ethyl-N-[(2-iodophenyl)methyl]-3-methylbutanamide
Standard InChI InChI=1S/C14H21IN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1
Standard InChI Key DBYWZDQAZLOFCH-ZDUSSCGKSA-N
Isomeric SMILES CCN(CC1=CC=CC=C1I)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1=CC=CC=C1I)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1=CC=CC=C1I)C(=O)C(C(C)C)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound has the IUPAC name (2S)-2-amino-N-ethyl-N-[(2-iodophenyl)methyl]-3-methylbutanamide and the molecular formula C₁₄H₂₁IN₂O. Its molecular weight is 360.23 g/mol. Key structural features include:

  • An (S)-configured amino group at the second carbon.

  • An N-ethyl-N-(2-iodobenzyl) substitution on the amide nitrogen.

  • A 3-methylbutyramide backbone contributing to steric bulk and hydrophobicity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₁IN₂O
Molecular Weight360.23 g/mol
XLogP3-AA (Lipophilicity)~2.0
Hydrogen Bond Donors1 (amino group)
Hydrogen Bond Acceptors3 (amide, amino)
Rotatable Bonds6

The iodine atom at the benzyl ortho position enhances electrophilic reactivity and may facilitate radiolabeling or cross-coupling reactions .

Synthesis and Optimization

Key Synthetic Routes

ParameterOptimal Condition
Coupling ReagentHOBt/EDC
Temperature80°C (microwave)
SolventEthyl acetate
Catalytic BaseK₂CO₃

Biological and Pharmacological Applications

Antimicrobial Activity

Similar N-benzylamide derivatives show antibacterial activity against Gram-positive strains (MIC: 4–16 µg/mL) . The iodine substituent may improve membrane permeability.

Comparison with Structural Analogs

Methoxy-Substituted Analog

The methoxy derivative (PubChem CID 66568466) replaces iodine with a methoxy group, altering properties :

  • Lipophilicity: XLogP3-AA decreases from ~2.0 to ~1.5.

  • Bioactivity: Reduced enzyme inhibition (e.g., LIMK IC₅₀ increases 10-fold) .

Table 3: Iodo vs. Methoxy Substituent Effects

PropertyIodo DerivativeMethoxy Derivative
Molecular Weight360.23 g/mol264.36 g/mol
Halogen BondingYesNo
Enzymatic IC₅₀50 nM (LIMK)500 nM (LIMK)

Future Research Directions

Drug Development

  • Optimization: Introducing electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .

  • In Vivo Studies: Pharmacokinetic profiling in rodent models to assess bioavailability and toxicity.

Material Science

  • Radiolabeling: Leveraging iodine-125 for imaging applications (e.g., tumor targeting) .

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